

# 5-Fluoro-2-methoxynicotinaldehyde: A Technical Guide to Synthesis and Characterization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                   |
|----------------|-----------------------------------|
| Compound Name: | 5-Fluoro-2-methoxynicotinaldehyde |
| Cat. No.:      | B1322631                          |

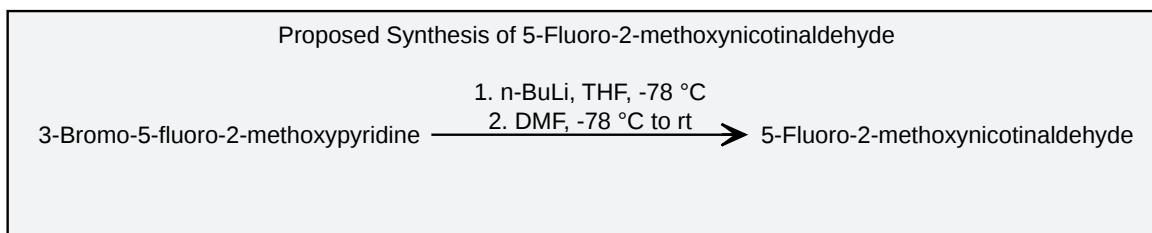
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**5-Fluoro-2-methoxynicotinaldehyde** is a key building block in medicinal chemistry, valued for the introduction of the fluorinated pyridine moiety into complex drug candidates. This document provides a comprehensive technical guide on its synthesis and characterization. While a specific, detailed experimental protocol for its synthesis is not widely published, a robust synthetic strategy via formylation of a halogenated precursor is proposed based on analogous reactions. This guide also compiles essential physicochemical properties and predicted characterization data to aid researchers in its synthesis, purification, and identification.

## Physicochemical Properties


**5-Fluoro-2-methoxynicotinaldehyde**, with the CAS number 351410-62-3, is a crucial intermediate in pharmaceutical synthesis.<sup>[1]</sup> Its properties are summarized in the table below.

| Property          | Value                                          | Reference           |
|-------------------|------------------------------------------------|---------------------|
| Molecular Formula | C <sub>7</sub> H <sub>6</sub> FNO <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 155.13 g/mol                                   | <a href="#">[1]</a> |
| Appearance        | Liquid (predicted)                             | <a href="#">[1]</a> |
| Boiling Point     | 233.2 ± 35.0 °C                                | <a href="#">[1]</a> |
| Density           | 1.266 ± 0.06 g/cm <sup>3</sup>                 | <a href="#">[1]</a> |
| Purity            | ≥ 97%                                          | <a href="#">[1]</a> |
| Storage           | 2-8°C under inert gas                          | <a href="#">[1]</a> |

## Proposed Synthesis

A prevalent method for the formylation of pyridine rings is through a lithium-halogen exchange of a halo-pyridine precursor, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). Based on the successful synthesis of analogous pyridine aldehydes, a proposed synthetic route for **5-Fluoro-2-methoxynicotinaldehyde** starting from 3-bromo-5-fluoro-2-methoxypyridine is outlined below.

## Proposed Reaction Scheme



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **5-Fluoro-2-methoxynicotinaldehyde**.

## Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the formylation of similar bromopyridines.

[2]

Materials:

- 3-Bromo-5-fluoro-2-methoxypyridine
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
- Anhydrous Tetrahydrofuran (THF)
- N,N-Dimethylformamide (DMF), anhydrous
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-bromo-5-fluoro-2-methoxypyridine (1.0 eq). Dissolve the starting material in anhydrous THF.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
- Formylation: Slowly add anhydrous DMF (1.5 eq) to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 30 minutes, and then gradually warm to room temperature and stir for an additional 1-2 hours.

- Work-up: Quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution. Extract the aqueous layer with ethyl acetate (3 x). Wash the combined organic layers with water and then brine.
- Purification: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, **5-fluoro-2-methoxynicotinaldehyde**.

## Characterization Data (Predicted and Analogous)

While specific experimental spectra for **5-Fluoro-2-methoxynicotinaldehyde** are not readily available in the searched literature, the following tables provide predicted data and data from analogous compounds to guide characterization.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The predicted <sup>1</sup>H NMR spectrum of **5-Fluoro-2-methoxynicotinaldehyde** would show characteristic signals for the aldehyde proton, the aromatic protons on the pyridine ring, and the methoxy group protons. The coupling of the fluorine atom to the adjacent protons would result in observable splitting patterns.

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment        |
|----------------------------------|--------------|---------------------------|-------------------|
| ~10.1                            | s            | -                         | -CHO              |
| ~8.5                             | d            | ~3.0                      | H-6               |
| ~7.8                             | dd           | ~8.0, 3.0                 | H-4               |
| ~4.0                             | s            | -                         | -OCH <sub>3</sub> |

Note: These are predicted values and may differ from experimental results. The coupling constants are particularly sensitive to the electronic environment.

### <sup>13</sup>C NMR Spectroscopy (Predicted)

The  $^{13}\text{C}$  NMR spectrum is expected to show signals for the carbonyl carbon, the aromatic carbons of the pyridine ring (with C-F coupling), and the methoxy carbon.

| Chemical Shift ( $\delta$ , ppm)        | Assignment        |
|-----------------------------------------|-------------------|
| ~190                                    | C=O               |
| ~160 (d, $^1\text{JCF} \approx 240$ Hz) | C-5               |
| ~155                                    | C-2               |
| ~145 (d, $^3\text{JCF} \approx 15$ Hz)  | C-4               |
| ~140 (d, $^2\text{JCF} \approx 25$ Hz)  | C-6               |
| ~115 (d, $^2\text{JCF} \approx 5$ Hz)   | C-3               |
| ~55                                     | -OCH <sub>3</sub> |

Note: Predicted chemical shifts and coupling constants (JCF) are estimations based on known effects of substituents on pyridine rings.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group of the aldehyde and C-F bond stretching.

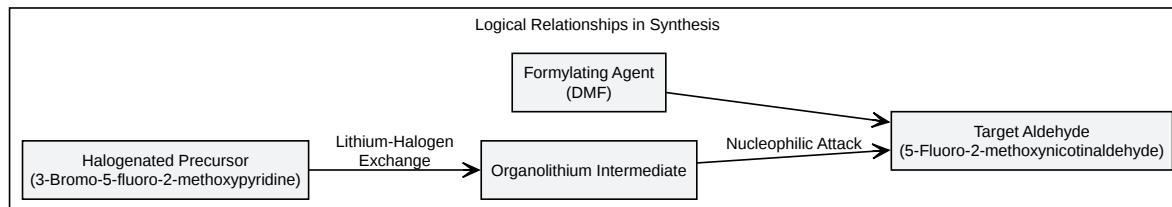
| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                          |
|--------------------------------|-----------|-------------------------------------|
| ~2950-2850                     | Medium    | C-H stretch (alkane)                |
| ~2830-2720                     | Medium    | C-H stretch (aldehyde)              |
| ~1700                          | Strong    | C=O stretch (aldehyde)              |
| ~1600, ~1470                   | Medium    | C=C and C=N stretch (aromatic ring) |
| ~1250                          | Strong    | C-O stretch (aryl ether)            |
| ~1100                          | Strong    | C-F stretch                         |

## Mass Spectrometry (Predicted)

Electron impact mass spectrometry would be expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation          |
|-----|-------------------------|
| 155 | $[M]^+$ (Molecular ion) |
| 154 | $[M-H]^+$               |
| 126 | $[M-CHO]^+$             |
| 112 | $[M-CHO-CH_2]^+$        |

Note: Fragmentation patterns can be complex and these are potential major fragments.


## Experimental Workflow and Logical Relationships

The following diagrams illustrate the proposed experimental workflow and the logical relationships in the synthesis.



[Click to download full resolution via product page](#)

Caption: Proposed experimental workflow for the synthesis.



[Click to download full resolution via product page](#)

Caption: Logical relationships in the proposed formylation reaction.

## Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of **5-Fluoro-2-methoxynicotinaldehyde**. While a detailed, peer-reviewed synthesis protocol and complete experimental characterization data are not readily available in the public domain, the proposed synthesis via lithiation and formylation of 3-bromo-5-fluoro-2-methoxypyridine offers a viable and well-precedented route. The compiled physicochemical properties and predicted spectral data serve as a valuable resource for researchers working with this important pharmaceutical intermediate. Further experimental validation of the proposed protocol and characterization is encouraged to solidify our understanding of this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbino.com [nbino.com]
- 2. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- To cite this document: BenchChem. [5-Fluoro-2-methoxynicotinaldehyde: A Technical Guide to Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322631#5-fluoro-2-methoxynicotinaldehyde-synthesis-and-characterization>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)